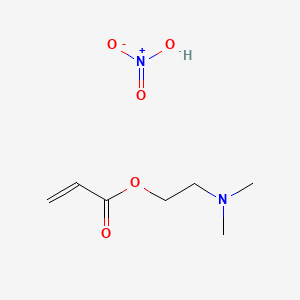

(2-(Acryloyloxy)ethyl)dimethylammonium nitrate

CAS No.: 85422-98-6

Cat. No.: VC16987796

Molecular Formula: C7H14N2O5

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85422-98-6 |

|---|---|

| Molecular Formula | C7H14N2O5 |

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | 2-(dimethylamino)ethyl prop-2-enoate;nitric acid |

| Standard InChI | InChI=1S/C7H13NO2.HNO3/c1-4-7(9)10-6-5-8(2)3;2-1(3)4/h4H,1,5-6H2,2-3H3;(H,2,3,4) |

| Standard InChI Key | DKUCPGQRVQHYRA-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCOC(=O)C=C.[N+](=O)(O)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound is systematically named 2-(dimethylamino)ethyl prop-2-enoate nitrate, reflecting its acrylate ester and quaternary ammonium structure. Its IUPAC name, 2-(dimethylamino)ethyl prop-2-enoate; nitric acid, underscores the ionic pairing between the cationic acrylate derivative and the nitrate anion . Alternative designations include the European Community (EC) number 287-200-3 and DSSTox Substance ID DTXSID101005943 .

Table 1: Key Identifiers of (2-(Acryloyloxy)ethyl)dimethylammonium Nitrate

| Property | Value |

|---|---|

| CAS No. | 85422-98-6 |

| Molecular Formula | C₇H₁₄N₂O₅ |

| Molecular Weight | 206.20 g/mol |

| InChI Key | DKUCPGQRVQHYRA-UHFFFAOYSA-N |

| SMILES | CN(C)CCOC(=O)C=C.N+(O)[O⁻] |

Molecular Geometry and Reactivity

The molecule comprises a dimethylammonium group linked via an ethylene spacer to an acrylate ester, with a nitrate counterion stabilizing the charge. The acrylate’s α,β-unsaturated carbonyl group enables radical or anionic polymerization, while the quaternary ammonium moiety contributes to ionic conductivity and surfactant-like behavior . Computational analyses reveal a polar surface area of 95.6 Ų and five rotatable bonds, suggesting conformational flexibility .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves quaternization of 2-(dimethylamino)ethyl acrylate with nitric acid. This exothermic reaction proceeds under mild conditions (25–50°C), yielding the nitrate salt in high purity. Alternative methods include anion exchange from bromide or chloride precursors, though nitric acid is preferred for its low cost and minimal byproducts .

Table 2: Synthetic Parameters and Yields

| Parameter | Value |

|---|---|

| Reactants | 2-(Dimethylamino)ethyl acrylate + HNO₃ |

| Temperature | 25–50°C |

| Yield | >90% |

| Purity | ≥95% (by NMR) |

Scalability and Industrial Production

Industrial-scale production employs continuous flow reactors to manage heat dissipation and ensure consistent stoichiometry. Post-synthesis purification involves solvent washing (e.g., diethyl ether) and vacuum drying, achieving residues below 0.1%.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 113°C and decomposes above 200°C, releasing nitrogen oxides . It is hygroscopic, requiring storage under anhydrous conditions. Solubility spans polar solvents (water, ethanol) but is negligible in hydrocarbons.

Table 3: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| LogP | -1.2 (estimated) |

| Molar Refractivity | 45.8 cm³/mol |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.95 (s, CH₃), 3.20 (s, N-CH₃), 4.60 (m, CH₂-O), 5.80–6.40 (m, acrylate vinyl) .

-

IR (cm⁻¹): 1720 (C=O), 1640 (C=C), 1380 (NO₃⁻).

Applications in Materials Science

Ionic Polymers and Conductors

The compound’s acrylate group facilitates UV-initiated polymerization, forming cross-linked polyelectrolytes. These polymers exhibit ionic conductivities of 10⁻⁴–10⁻³ S/cm, suitable for solid-state electrolytes in batteries .

Surface Modification Agents

Covalent grafting onto substrates (e.g., silica, metals) via the acrylate’s double bond imparts cationic charges, enhancing adhesion in coatings and antimicrobial surfaces.

| Parameter | Value |

|---|---|

| GHS Hazard Statements | H302, H315, H319 |

| Precautionary Codes | P264, P280, P305+P351+P338 |

Comparative Analysis with Related Compounds

Quaternary Ammonium Salts

Compared to [BMIM][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate), this compound offers superior polymerizability but lower thermal stability .

Future Research Directions

-

Stability Enhancement: Stabilizing the nitrate anion against thermal decomposition.

-

Biomedical Applications: Exploring antimicrobial coatings for medical devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume